Afegostat Tartrate

Description

See also: Afegostat (has active moiety).

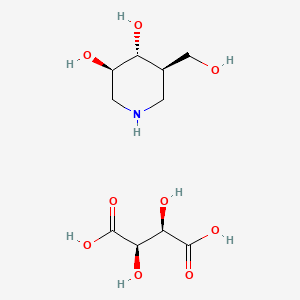

Structure

2D Structure

Properties

CAS No. |

919364-56-0 |

|---|---|

Molecular Formula |

C10H19NO9 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1 |

InChI Key |

ULBPPCHRAVUQMC-MUMXBIPUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

afegostat-tartrate, isofagomine AT2101 |

Origin of Product |

United States |

Foundational & Exploratory

Isofagomine Tartrate: A Technical Guide to its Function as a Pharmacological Chaperone for Gaucher Disease

Abstract

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of substrates within lysosomes due to deficient enzyme activity. Gaucher disease, the most common LSD, results from mutations in the gene encoding the lysosomal enzyme acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide. Pharmacological chaperone therapy (PCT) is an emergent therapeutic strategy that utilizes small molecules to rescue misfolded, but potentially active, mutant enzymes from premature degradation. Isofagomine (IFG) tartrate, an iminosugar, acts as a pharmacological chaperone for GCase. It selectively binds to and stabilizes misfolded GCase in the endoplasmic reticulum, facilitating its proper folding and trafficking to the lysosome, thereby increasing cellular enzyme activity. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, and key experimental methodologies related to isofagomine tartrate as a therapeutic agent for Gaucher disease.

Introduction to Pharmacological Chaperone Therapy

Lysosomal storage diseases are caused by genetic mutations that often lead to the production of misfolded enzymes.[1] These structurally unstable proteins are recognized by the cell's quality control system in the endoplasmic reticulum (ER) and are targeted for premature degradation, a process known as ER-associated degradation (ERAD).[2] Consequently, insufficient amounts of the enzyme reach the lysosome to perform their catabolic function.

Pharmacological chaperones (PCs) are small-molecule ligands designed to selectively bind and stabilize these misfolded mutant enzymes.[1] This binding promotes the adoption of a correct conformation, allowing the enzyme to pass through the ER quality control, traffic through the Golgi apparatus, and reach the lysosome.[1] This therapeutic approach has several potential advantages over traditional enzyme replacement therapy (ERT), including oral administration and the ability to cross the blood-brain barrier, which is a significant limitation of large-molecule biologics like recombinant enzymes.[1][3]

Isofagomine (IFG) Tartrate: A Profile

Isofagomine (also known as afegostat) is a potent, active-site-directed competitive inhibitor of acid β-glucosidase (GCase).[4][5] As an iminosugar, its structure mimics the transition state of the natural substrate, glucosylceramide.[1][6] This property allows it to bind with high specificity to the GCase active site. It was developed as a pharmacological chaperone primarily for the treatment of Gaucher disease, a condition caused by deficient GCase activity.[5][7]

Mechanism of Action

The therapeutic effect of isofagomine as a pharmacological chaperone is predicated on its ability to stabilize mutant GCase at a neutral pH and release it in the acidic environment of the lysosome.

-

Binding and Stabilization in the ER : In the neutral pH (~7.2) of the endoplasmic reticulum, isofagomine exhibits high affinity for the GCase active site.[4] It binds to newly synthesized, misfolded GCase, stabilizing its structure.

-

Correct Folding and Trafficking : This stabilization facilitates the correct folding of the mutant enzyme, preventing it from being targeted for ERAD.[7][8][9] The stabilized IFG-GCase complex is then able to traffic from the ER, through the Golgi, to the lysosomes.[10]

-

Dissociation in the Lysosome : The lysosome maintains a highly acidic environment (pH ~4.5-5.2).[4][8] At this low pH, the binding affinity of isofagomine for GCase is significantly reduced.[4] This change in affinity promotes the dissociation of the chaperone from the enzyme's active site.

-

Restoration of Enzyme Function : Once isofagomine is displaced, the active site of the rescued GCase is free to bind and catabolize its natural substrate, glucosylceramide, thereby restoring lysosomal function.[7]

The pH-dependent binding affinity is a critical feature for an effective active-site chaperone. High affinity is required in the ER to effectively compete with the degradation machinery, while low affinity in the lysosome is necessary to prevent competitive inhibition of the rescued enzyme's function.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological Chaperones Therapeutic Solutions for LSDs - CD BioSciences [lysosomexper.com]

- 3. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Afegostat - Wikipedia [en.wikipedia.org]

- 6. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

Afegostat Tartrate's Affinity for β-Glucocerebrosidase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Afegostat tartrate, also known as isofagomine (AT2101), is an iminosugar that was investigated as a pharmacological chaperone for the treatment of Gaucher disease.[1][2] This technical guide provides an in-depth analysis of its binding affinity for its target enzyme, β-glucocerebrosidase (GCase). Development of Afegostat was discontinued after it failed to show significant clinical improvement in a Phase II clinical study.[3]

Quantitative Analysis of Binding Affinity

Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[4][5] This interaction is crucial for its function as a pharmacological chaperone, as it stabilizes the enzyme, promoting its correct folding and trafficking to the lysosome.[4][6] The binding affinity of Afegostat for GCase has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a commonly reported metric. A lower IC50 value indicates a higher binding affinity.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC50 | 39 nM | Recombinant human GCase | Natural substrate (glucosylceramide) assay | [7] |

It is important to note that while IC50 values are indicative of binding affinity, they can be influenced by assay conditions, particularly the concentration of the substrate used. The inhibition constant (Ki) is a more direct measure of binding affinity. One source indicates a Ki of approximately 30 nM for both wild-type and mutant (N370S and V394L) GCase, although detailed experimental conditions for this determination were not provided in the available search results.

Experimental Methodologies

The determination of Afegostat's binding affinity for GCase relies on robust enzymatic assays. A prevalent method involves the use of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to measure GCase activity.[8] A more physiologically relevant high-throughput assay has also been developed using the natural substrate, glucosylceramide.[7]

Glucocerebrosidase Activity Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of GCase by monitoring the cleavage of a synthetic substrate that releases a fluorescent product.

Principle: GCase hydrolyzes the non-fluorescent 4-MUG substrate to release 4-methylumbelliferone (4-MU), a highly fluorescent compound. The rate of 4-MU production is directly proportional to GCase activity. The inhibitory effect of Afegostat is determined by measuring the reduction in GCase activity in its presence.

Protocol:

-

Enzyme and Inhibitor Preparation: A solution of recombinant human GCase is prepared in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.4).[9] Serial dilutions of this compound are prepared to test a range of concentrations.

-

Pre-incubation: The enzyme is pre-incubated with varying concentrations of Afegostat for a defined period to allow for binding to occur.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the 4-MUG substrate.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Termination of Reaction: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer), which also enhances the fluorescence of the 4-MU product.

-

Fluorescence Measurement: The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths typically around 365 nm and 445 nm, respectively.

-

Data Analysis: The IC50 value is determined by plotting the percentage of GCase inhibition against the logarithm of the Afegostat concentration and fitting the data to a dose-response curve.

High-Throughput Glucocerebrosidase Assay using the Natural Substrate

This assay provides a more physiologically relevant measure of GCase activity and inhibition.[7]

Principle: This assay quantifies the glucose produced from the hydrolysis of the natural substrate, glucosylceramide. The amount of glucose is determined using a coupled enzymatic reaction that generates a fluorescent signal.

Protocol:

-

Enzyme and Inhibitor Incubation: Recombinant human GCase is incubated with varying concentrations of Afegostat.

-

Substrate Addition: The reaction is initiated by the addition of glucosylceramide.

-

Enzymatic Reaction: The mixture is incubated at 37°C to allow for the hydrolysis of glucosylceramide to glucose and ceramide.

-

Detection of Glucose: A detection mixture containing glucose oxidase, horseradish peroxidase, and Amplex Red is added. Glucose oxidase converts glucose to gluconolactone and hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize the non-fluorescent Amplex Red to the highly fluorescent resorufin.

-

Fluorescence Measurement: The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm).

-

IC50 Determination: The IC50 value is calculated by analyzing the dose-dependent inhibition of GCase activity by Afegostat.[7]

Visualizations

Gaucher Disease Pathophysiology and Afegostat's Mechanism of Action

Caption: Mechanism of Afegostat as a pharmacological chaperone for GCase in Gaucher disease.

Experimental Workflow for IC50 Determination

Caption: Generalized workflow for determining the IC50 of Afegostat for GCase.

Logical Relationship of Pharmacological Chaperoning

Caption: Logical flow of Afegostat's intervention in Gaucher disease pathology.

References

- 1. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Afegostat - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

AT2101 (Isofagomine): A Technical Guide on its Application in Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AT2101 (isofagomine), a pharmacological chaperone investigated for its therapeutic potential in lysosomal storage disorders (LSDs). The primary focus of existing research has been on Gaucher disease, with preclinical explorations extending to Parkinson's disease due to shared pathological pathways. This document synthesizes available data on AT2101's mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Core Mechanism of Action: Pharmacological Chaperoning

AT2101 is an iminosugar that acts as a pharmacological chaperone.[1][2] In many genetic disorders, including certain lysosomal storage diseases, a mutation in a gene encoding a specific enzyme leads to the production of a misfolded, unstable protein. While the active site of the enzyme may still be functional, the misfolded protein is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation.

AT2101 is designed to selectively bind to the misfolded enzyme, in this case, acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease.[2] This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic to the lysosome, its site of action.[2] Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of AT2101 from the active site, allowing the now correctly localized enzyme to catabolize its substrate.[3]

Preclinical Data

Preclinical investigations of AT2101 have primarily focused on its effects on GCase activity in various in vitro and in vivo models of Gaucher disease.

In Vitro Studies

Studies using patient-derived cell lines have demonstrated the ability of AT2101 to increase the activity of mutant GCase. Incubation of Gaucher patient-derived lymphoblastoid cell lines (LCLs) and fibroblasts with AT2101 led to a significant increase in L444P GCase activity.[4] Specifically, a 3.5-fold increase was observed in LCLs and a 1.3-fold increase in fibroblasts.[4] The effect in fibroblasts could be enhanced approximately 2-fold by using methods to reduce AT2101 carryover in the enzyme assay.[4]

Table 1: In Vitro Efficacy of AT2101 on GCase Activity

| Cell Line/Model | GCase Mutation | AT2101 Concentration | Fold Increase in GCase Activity | Reference |

| Gaucher Patient LCLs | L444P | Not Specified | ~3.5 | [4] |

| Gaucher Patient Fibroblasts | L444P | Not Specified | ~1.3 | [4] |

| Gaucher Patient Fibroblasts | N370S | Not Specified | Several-fold | [5] |

In Vivo Studies

Oral administration of AT2101 to mouse models expressing mutant GCase has shown promising results. In mice expressing L444P GCase, oral AT2101 resulted in a 2- to 5-fold increase in GCase activity in various tissues, including the brain.[4][5] Furthermore, long-term administration (24 weeks) in these mice led to a significant reduction in spleen and liver weights.[4] Studies in normal mice have also shown a dose-dependent increase in GCase levels in the liver, spleen, brain, and lung following oral administration of AT2101.[6]

Table 2: In Vivo Efficacy of AT2101 in Mouse Models

| Mouse Model | GCase Mutation | AT2101 Administration | Key Findings | Reference |

| Murine L444P GCase | L444P | Oral | 2- to 5-fold increase in GCase activity in tissues (including brain) | [4][5] |

| Murine L444P GCase | L444P | Oral (24 weeks) | Significant reduction in spleen and liver weights | [4] |

| Normal Mice | Wild-type | Oral | Dose-dependent increase in GCase levels in liver, spleen, brain, and lung | [6] |

Clinical Development for Gaucher Disease

AT2101 has been evaluated in Phase 1 and 2 clinical trials for the treatment of Type 1 Gaucher disease.

Pharmacokinetics

Safety and Tolerability

Clinical trials have evaluated the safety of AT2101 in adult patients with Type 1 Gaucher disease.[1][7] The most common treatment-emergent adverse event reported in a study was headache.[8] Overall, the safety and tolerability profile was a key component of the clinical investigations. A comprehensive list of adverse events and their frequencies from the final clinical trial reports is not publicly available.

AT2101 and Other Lysosomal Storage Disorders

While the primary focus of AT2101 research has been on Gaucher disease, the broad applicability of pharmacological chaperones has led to investigations into other LSDs. However, there is a notable lack of published preclinical or clinical studies evaluating the direct effect of AT2101 on other LSDs such as Pompe disease or Fabry disease. Research in these areas has predominantly focused on other therapeutic modalities like enzyme replacement therapy and gene therapy.[6][9][10][11][12][13][14][15][16][17]

Experimental Protocols

GCase Activity Assay in Patient-Derived Cells

This protocol is a generalized representation based on commonly used methods for determining GCase activity in cell lysates.

Materials:

-

Patient-derived fibroblasts or lymphoblastoid cell lines

-

Cell culture medium and supplements

-

AT2101 (Isofagomine)

-

Lysis buffer (e.g., containing Triton X-100)

-

Protein quantification assay (e.g., Bradford or BCA)

-

GCase substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

GCase inhibitor (for control): conduritol-B-epoxide (CBE)

-

Citrate-phosphate buffer (pH 5.4)

-

Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture patient-derived cells under standard conditions.

-

Seed cells in appropriate culture plates.

-

Treat cells with a range of AT2101 concentrations for a specified period (e.g., 5 days). Include an untreated control.

-

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay.

-

-

GCase Activity Assay:

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

Prepare a reaction mixture containing the fluorescent substrate 4-MUG in a citrate-phosphate buffer (pH 5.4).

-

To control for non-lysosomal β-glucosidase activity, include wells with the specific GCase inhibitor, CBE.

-

Initiate the enzymatic reaction by adding the 4-MUG solution to the cell lysate.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a high pH stop buffer.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~445 nm).

-

Subtract the fluorescence of the CBE-inhibited samples from the total fluorescence to determine GCase-specific activity.

-

Normalize the GCase activity to the total protein concentration.

-

Calculate the fold increase in GCase activity in AT2101-treated cells compared to untreated controls.

-

Conclusion

AT2101 has demonstrated a clear mechanism of action as a pharmacological chaperone for mutant GCase, leading to increased enzyme activity in preclinical models of Gaucher disease. Clinical trials have been conducted to evaluate its safety and efficacy in patients with Type 1 Gaucher disease. While the primary focus of research has been on Gaucher disease, the potential for pharmacological chaperones in other LSDs remains an area for future investigation. Further publication of detailed quantitative data from clinical trials would provide a more complete picture of the therapeutic potential of AT2101.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Treatment of Parkinson’s Disease with AT2101, a compound that increases the activity of endogenous Glucocerebrosidase | Parkinson's Disease [michaeljfox.org]

- 3. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. Clinical Trials Register [clinicaltrialsregister.eu]

- 8. A Randomized, Double‐Blind, 2‐Treatment, 2‐Period, Crossover Phase 1 Study to Compare the Pharmacokinetics, Safety and Tolerability of 60 IU/Kg of Abcertin and Cerezyme in Healthy Volunteers Following a Single Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fabry disease: preclinical studies demonstrate the effectiveness of alpha-galactosidase A replacement in enzyme-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fabry Disease: Preclinical Studies Demonstrate the Effectiveness of α-Galactosidase A Replacement in Enzyme-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Progress and challenges of gene therapy for Pompe disease - Ronzitti - Annals of Translational Medicine [atm.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Fabry disease | Drug Discovery News [drugdiscoverynews.com]

- 16. Current avenues of gene therapy in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Afegostat Tartrate: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Pharmacological Chaperone for Gaucher Disease

Abstract

Afegostat tartrate, also known as isofagomine (AT-2101), is an experimental drug that was developed for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) gene.[1] Although its clinical development was halted, the study of Afegostat and its analogs has provided invaluable insights into the structure-activity relationships (SAR) of pharmacological chaperones. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the impact of structural modifications on its activity, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of lysosomal storage disorders and pharmacological chaperone therapies.

Introduction

Gaucher disease is characterized by the accumulation of glucocerebroside in lysosomes due to deficient activity of the enzyme β-glucocerebrosidase (GCase).[2] One therapeutic approach for Gaucher disease is enzyme enhancement therapy using pharmacological chaperones. These small molecules are designed to bind to and stabilize misfolded mutant GCase in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, thereby increasing the overall cellular GCase activity.[2][3]

Afegostat, an iminosugar, acts as a competitive inhibitor of GCase and has been shown to function as a pharmacological chaperone for certain GCase mutations, such as N370S.[4] It binds to the active site of the misfolded enzyme in the ER, stabilizing its conformation and allowing it to pass the ER's quality control system.[3] This guide delves into the critical structural features of Afegostat that govern its interaction with GCase and its efficacy as a pharmacological chaperone.

Mechanism of Action

Afegostat functions by selectively binding to the active site of both wild-type and mutant GCase.[5] This binding event in the neutral pH environment of the ER stabilizes the enzyme's native conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized GCase can then be trafficked to the lysosome. The acidic environment of the lysosome (pH ≈ 5.2) reduces the binding affinity of Afegostat, allowing for its dissociation from the enzyme.[3] This release enables the now correctly folded GCase to hydrolyze its substrate, glucocerebroside.

Structure-Activity Relationship of Afegostat and its Analogs

The inhibitory potency and chaperoning efficacy of Afegostat are highly dependent on its stereochemistry and substitutions on the piperidine ring.

Stereochemistry

The stereochemical configuration of the hydroxyl groups on the piperidine ring is crucial for high-affinity binding to the GCase active site. D-isofagomine (Afegostat) is a potent inhibitor of human β-glucocerebrosidase. In contrast, its enantiomer, L-isofagomine, exhibits significantly weaker inhibition. Epimerization of the hydroxyl group at the C3 position of D-isofagomine results in a drastic reduction in inhibitory potency by over three orders of magnitude. This highlights the importance of the specific spatial arrangement of the hydroxyl groups for optimal interaction with the amino acid residues in the GCase active site.

N-Alkylation

Modification of the ring nitrogen with alkyl chains has been explored to enhance the chaperoning activity. While N-alkylation can decrease the inhibitory potency, it can improve the pharmacological chaperone effect. This is likely due to a more favorable balance between binding in the ER and dissociation in the lysosome, as well as potentially improved cell permeability.

| Compound | R Group | Target Enzyme | IC50 (µM) | Ki (µM) | Chaperoning Effect (Fold Increase in GCase Activity) | Reference |

| Afegostat (D-Isofagomine) | H | Human β-Glucocerebrosidase | 0.03 (at pH 5.2) | ~0.03 | ~2.5-fold in N370S fibroblasts | [6][7] |

| L-Isofagomine | H | Human β-Glucocerebrosidase | 8.7 | - | - | |

| D-3-epi-Isofagomine | H | Human β-Glucocerebrosidase | >1000 | - | - | |

| N-nonyl-deoxynojirimycin (NN-DNJ) | nonyl | Human β-Glucocerebrosidase | - | - | - | [5] |

| N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide | Adamantanyl-butanamide | Human β-Glucocerebrosidase | - | - | 2.5-fold in N370S fibroblasts | |

| N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide | Adamantanyl-pentanamide | Human β-Glucocerebrosidase | - | - | 7.2-fold in G202R fibroblasts |

Experimental Protocols

Fluorometric β-Glucocerebrosidase Activity Assay

This protocol describes a common method for measuring GCase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysates

-

Phosphate-citrate buffer (0.1 M citrate, 0.2 M sodium phosphate, pH 5.4)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in assay buffer)

-

Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare Cell Lysates: Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Reaction Setup: In a 96-well plate, add a standardized amount of protein from the cell lysate to each well. Add assay buffer to bring the total volume to a desired amount (e.g., 50 µL). For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time at 37°C.

-

Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

-

Fluorescence Measurement: Read the fluorescence of each well using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

Data Analysis: Create a standard curve using known concentrations of 4-MU. Use the standard curve to determine the amount of 4-MU produced in each reaction. Calculate the specific activity of GCase as nanomoles of 4-MU produced per hour per milligram of protein.

Synthesis of Afegostat Analogs

The synthesis of Afegostat and its N-alkylated derivatives often starts from commercially available carbohydrate precursors. A general synthetic scheme is outlined below.

A detailed synthetic procedure for a representative N-alkylated analog is beyond the scope of this guide; however, a common method involves the reductive amination of the piperidine nitrogen of a protected Afegostat precursor with an appropriate aldehyde, followed by deprotection.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the rational design of pharmacological chaperones for Gaucher disease and other lysosomal storage disorders. The key takeaways for drug development professionals are:

-

Stereochemistry is paramount: The precise three-dimensional arrangement of the hydroxyl groups on the iminosugar scaffold is critical for high-affinity binding to the GCase active site.

-

N-alkylation offers a strategy for fine-tuning activity: While potentially reducing inhibitory potency, N-alkylation can enhance the chaperoning effect, likely by modulating the binding/dissociation kinetics and improving cellular permeability.

-

A balance of inhibition and chaperoning is essential: The ideal pharmacological chaperone should exhibit sufficient binding affinity in the ER to stabilize the misfolded enzyme but also readily dissociate in the acidic environment of the lysosome to allow for substrate hydrolysis.

Although this compound did not achieve clinical success, the knowledge gained from its development continues to inform the design of next-generation pharmacological chaperones with improved efficacy and safety profiles. The experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers dedicated to advancing therapies for Gaucher disease and other genetic disorders.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. content.protocols.io [content.protocols.io]

- 3. frontiersin.org [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Impact of Afegostat Tartrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afegostat Tartrate (formerly known as Plicera™, AT2101, or isofagomine tartrate) is an investigational pharmacological chaperone developed for the treatment of Gaucher disease, a lysosomal storage disorder. This technical guide delves into the core biochemical pathways affected by this compound, presenting key preclinical and clinical findings. It provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding for research and drug development professionals. Although the clinical development of this compound was discontinued due to limited efficacy in Phase 2 trials, the principles of its mechanism of action remain a valuable case study in the field of pharmacological chaperones.

Introduction to this compound and Gaucher Disease

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[1] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and occasionally the central nervous system.

This compound, an iminosugar, was designed as a pharmacological chaperone to rescue the function of certain mutant forms of GCase.[2] The rationale behind this approach is that some GCase mutations lead to misfolding of the enzyme in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and subsequent degradation by the ER-associated degradation (ERAD) pathway. This compound was developed to bind to these misfolded GCase variants and stabilize their conformation, thereby facilitating their transit to the lysosome where they can exert their catalytic activity.

Core Mechanism of Action: Pharmacological Chaperoning of β-Glucocerebrosidase

The primary biochemical pathway influenced by this compound is the protein folding and trafficking pathway of β-glucocerebrosidase. Afegostat acts as a specific, reversible inhibitor of GCase, and this inhibitory activity at the neutral pH of the endoplasmic reticulum is key to its chaperoning function.

The proposed mechanism involves the following steps:

-

Binding in the Endoplasmic Reticulum: this compound, being a small, cell-permeant molecule, enters the cell and localizes to the endoplasmic reticulum. Here, it binds to the active site of newly synthesized, misfolded GCase mutants.[3][4][5]

-

Conformational Stabilization: This binding stabilizes the conformation of the mutant GCase, promoting its correct folding.[6][7]

-

ER Quality Control Evasion: The stabilized GCase-Afegostat complex is recognized as properly folded by the ER quality control machinery, thus avoiding premature degradation.

-

Trafficking to the Lysosome: The complex is then trafficked through the Golgi apparatus and transported to the lysosomes.[8]

-

Dissociation and Enzyme Activity: Within the acidic environment of the lysosome, the binding affinity of this compound for GCase is reduced. This, coupled with competition from the accumulated glucosylceramide substrate, leads to the dissociation of Afegostat from the enzyme. The now correctly folded and localized GCase is able to metabolize glucosylceramide to glucose and ceramide.

Quantitative Data from Preclinical and Clinical Studies

While extensive clinical efficacy data for this compound is limited due to the termination of its development, some quantitative findings from preclinical and early-phase clinical studies are available.

Table 1: Preclinical Efficacy of this compound

| Model System | GCase Mutation | Treatment | Outcome | Reference |

| Mice expressing murine L444P GCase | L444P | Oral administration | 2- to 5-fold increase in GCase activity in brain and other tissues | [9] |

| Gaucher fibroblasts | N370S | Incubation with Afegostat | Approximately 3-fold enhancement of GCase activity | [2] |

Table 2: Phase 2 Clinical Trial Observations (Plicera™)

| Parameter | Patient Population | Treatment Regimens | Observation | Reference |

| GCase Levels | Treatment-naive adult patients with type 1 Gaucher disease (n=18) | 225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 months | All patients experienced an increase in GCase levels in white blood cells. | [1] |

| Clinical Efficacy | Treatment-naive adult patients with type 1 Gaucher disease (n=18) | 225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 months | Clinically meaningful improvements in key disease measures were observed in only 1 of 18 patients. | [1] |

Experimental Protocols

The assessment of this compound's effect on biochemical pathways relies on robust experimental methodologies. Below are detailed protocols for key assays.

Measurement of β-Glucocerebrosidase (GCase) Activity

A common method to determine GCase activity involves the use of a fluorogenic substrate.

Principle:

This assay measures the enzymatic activity of GCase by monitoring the cleavage of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves the β-glucosidic bond of 4-MUG, releasing the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.[10]

Materials:

-

Cell lysates or purified protein samples

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare cell lysates from control and Afegostat-treated cells in a suitable lysis buffer.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

-

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate (to inhibit non-lysosomal GCase), and 4-MUG.

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate to the reaction mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-MU using a fluorometric plate reader.

-

Calculate the GCase activity, typically expressed as nmol of 4-MU released per hour per mg of protein.

Flow Cytometry-Based GCase Activity Assay

An alternative method for measuring GCase activity in intact living cells is through flow cytometry.

Principle:

This method utilizes a cell-permeable GCase substrate, 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu).[11] Inside the cell, GCase cleaves PFB-FDGlu, releasing a fluorescent product that can be detected by a flow cytometer. The use of a GCase inhibitor, such as conduritol B-epoxide (CBE), allows for the determination of specific GCase activity.[2]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other cell types

-

5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu)

-

Conduritol B-epoxide (CBE)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Isolate cells of interest (e.g., PBMCs) from blood samples.

-

Treat cells with either vehicle control or this compound for a specified duration.

-

For specificity control, pre-incubate a subset of cells with the GCase inhibitor CBE.

-

Add the PFB-FDGlu substrate to all cell samples and incubate.

-

Wash the cells to remove excess substrate.

-

Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

-

Analyze the data to determine the mean fluorescence intensity (MFI) for each condition. The specific GCase activity is determined by subtracting the MFI of CBE-treated cells from the MFI of untreated cells.

Concluding Remarks

This compound exemplifies the targeted approach of pharmacological chaperone therapy. Its primary biochemical effect is the stabilization of misfolded GCase, thereby increasing its cellular concentration and activity in the lysosome. While the clinical development of this compound was halted due to insufficient efficacy, the underlying scientific principles and the methodologies used to evaluate its effects remain highly relevant for the ongoing development of novel therapies for Gaucher disease and other protein misfolding disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 2. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]

Discovery and synthesis of isofagomine

An In-Depth Technical Guide to the Discovery and Synthesis of Isofagomine

Executive Summary

Isofagomine, (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a potent iminosugar that has garnered significant attention as a competitive inhibitor of β-glycosidases. Its discovery in the early 1990s paved the way for its investigation as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme. This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of isofagomine, tailored for researchers, scientists, and professionals in drug development.

Discovery and Background

Isofagomine was first reported in 1994 by Jespersen, Bols, Skrydstrup, and Sierks.[1][2] It was designed and synthesized as an azasugar analogue of glucose with the nitrogen atom positioned at the anomeric carbon, a structural feature intended to mimic the transition state of glycosidic bond hydrolysis.[1] This strategic placement of the endocyclic nitrogen allows for strong electrostatic interactions with the catalytic residues of retaining β-glycosidases.[1] Initially, isofagomine was synthesized with the goal of inhibiting liver glycogen phosphorylase for the potential treatment of diabetes.[1] However, its potent inhibitory activity against β-glucosidases led to its repurposing as a therapeutic candidate for Gaucher disease.[3][4]

Mechanism of Action: A Pharmacological Chaperone

Gaucher disease is characterized by mutations in the GBA1 gene, which lead to the misfolding of the GCase enzyme.[3][5] These misfolded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway, resulting in insufficient levels of functional enzyme in the lysosome.[3][6]

Isofagomine functions as a pharmacological chaperone: a small molecule that binds to the active site of the unstable, mutant GCase enzyme in the neutral pH environment of the ER.[7][8] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome.[3][5] Once in the acidic environment of the lysosome, the affinity of isofagomine for the enzyme decreases, allowing it to dissociate.[8] The now correctly-localized GCase can then hydrolyze its accumulated substrate, glucosylceramide.[9]

Figure 1: Isofagomine's role in GCase trafficking.

Quantitative Biological Data

Isofagomine is a potent and selective inhibitor of GCase. Its efficacy is demonstrated by low nanomolar inhibition constants (Ki) and its ability to significantly increase the residual activity of mutant GCase in patient-derived cells.

Table 1: Inhibitory Activity of Isofagomine Against Various Glycosidases

| Enzyme Target | Enzyme Source | Parameter | Value | Reference |

| Wild-Type GCase | Human Fibroblasts | IC50 | ~7-10 nM (pH 7.2) | [3] |

| Wild-Type GCase | - | Ki | ~30 nM | [8] |

| N370S Mutant GCase | Human Fibroblasts | IC50 | ~20-30 nM (pH 7.2) | [3] |

| N370S Mutant GCase | - | Ki | ~30 nM | [8] |

| V394L Mutant GCase | - | Ki | ~30 nM | [8] |

| Acid α-Glucosidase | Human Fibroblasts | IC50 | 1 mM | [7] |

| Intestinal Sucrase | - | IC50 | >500 µM | [7] |

| Intestinal Isomaltase | - | IC50 | 100 µM | [7] |

| Glucosylceramide Synthase | Caco-2 Cells | Inhibition | <10% at 100 µM | [7] |

Table 2: Enhancement of Mutant GCase Activity by Isofagomine in Cell Models

| GCase Mutation | Cell Type | IFG Concentration | Fold Increase in Activity | Reference |

| N370S | Patient Fibroblasts | 30 µM | 3.0 ± 0.6 | [3] |

| L444P | Patient Lymphoblasts | - | ~3.5 | [5][10] |

| L444P | Patient Fibroblasts | - | ~1.3 | [5][10] |

| Wild-Type | Fibroblasts | 30 µM | 1.3 ± 0.3 | [3] |

Chemical Synthesis of Isofagomine

Multiple synthetic routes to isofagomine have been reported, typically starting from chiral carbohydrate precursors. Two efficient methods are detailed below.

Synthesis from D-Arabinose

An efficient synthesis was developed by Andersch and Bols (2001), achieving an overall yield of 17-21% over 6-7 steps.[11] The key transformation is a nitroaldol (Henry) reaction to introduce the required hydroxymethyl group.

-

Step 1: Protection. D-arabinose is converted to benzyl α-D-arabinopyranoside.

-

Step 2: Oxidation. The C-4 hydroxyl group is oxidized to a ketone.

-

Step 3: Henry Reaction. Reaction of the resulting aldoketose with nitromethane introduces a nitromethyl group at C-4.

-

Step 4: Nitro Group Reduction. The nitro group is reduced to a primary amine.

-

Step 5: Reductive Amination. The intermediate undergoes spontaneous intramolecular cyclization via reductive amination to form the piperidine ring.

-

Step 6: Deprotection. Removal of the benzyl protecting group yields isofagomine.

Synthesis from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose

A route reported by Sierks et al. (1994) provides isofagomine in a 34% overall yield over six steps.[12] This synthesis features a key epoxide ring-opening step.

-

Step 1: Epoxide Opening. The starting dianhydro-mannopyranose is treated with vinylmagnesium bromide to open the 2,3-epoxide and install a vinyl group at C-2.

-

Step 2: Ozonolysis. Ozonolysis of the vinyl group followed by reductive workup yields the C-2 hydroxymethyl group.

-

Step 3: Anhydro Bond Hydrolysis. The 1,6-anhydro bridge is hydrolyzed under acidic conditions.

-

Step 4: Oxidative Cleavage. The carbon chain is cleaved, likely between C1 and C2 of the original pyranose ring, to form a pentodialdose intermediate.

-

Step 5: Reductive Amination. The dialdehyde is cyclized with ammonia under reductive conditions (e.g., NaBH3CN) to form the 4-O-benzyl protected piperidine ring.

-

Step 6: Deprotection. The final benzyl group is removed by catalytic hydrogenation to afford isofagomine hydrochloride.

Figure 2: Synthetic workflow for isofagomine.

Experimental Protocols

Protocol: Synthesis via Reductive Amination (General)

This protocol outlines a general procedure for the intramolecular reductive amination step, a common final step in isofagomine synthesis.

-

Reactant Preparation: The precursor amino-aldehyde or amino-ketone is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

pH Adjustment: The pH of the solution is adjusted to a mildly acidic range (pH 5-6) using a reagent like acetic acid to facilitate imine/enamine formation.

-

Reducing Agent Addition: A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise at room temperature or 0 °C. These reagents selectively reduce the iminium ion intermediate over the carbonyl groups.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and the pH is adjusted to be basic to quench any remaining reducing agent and acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the cyclized piperidine derivative.

Protocol: In Vitro GCase Inhibition Assay (IC50 Determination)

This protocol is adapted from methodologies used to assess the inhibitory potency of isofagomine.[13]

-

Reagent Preparation:

-

Prepare a stock solution of the substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at 5 mM in 0.1 M acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2% taurodeoxycholic acid (TDC).

-

Prepare a stock solution of recombinant human GCase (e.g., Cerezyme) at 1 ng/µL in the same acetate buffer.

-

Prepare serial dilutions of isofagomine in a suitable solvent (e.g., DMSO or water) to cover a wide concentration range (e.g., 1 nM to 250 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, add 2 µL of the isofagomine dilution (or solvent for control) to each well.

-

Add 23 µL of the diluted GCase enzyme solution to each well.

-

Initiate the reaction by adding 25 µL of the 4-MUG substrate solution to each well.

-

-

Incubation and Termination:

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 200 µL of 0.2 M glycine buffer (pH 10.8).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol: Cellular GCase Activity Enhancement Assay

This protocol describes a method to measure the chaperoning effect of isofagomine in patient-derived fibroblast cell lines.[3]

-

Cell Culture and Treatment:

-

Plate Gaucher patient-derived fibroblasts (e.g., N370S homozygous) into 24-well plates and allow them to adhere overnight at 37 °C under a 5% CO2 atmosphere.

-

Replace the growth medium with fresh medium containing various concentrations of isofagomine (e.g., 0-100 µM) or a vehicle control (e.g., water).

-

Incubate the cells for 3 to 5 days, replacing the medium with freshly prepared isofagomine-containing medium as required.

-

-

Cell Lysis:

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and incubating on ice.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Enzyme Activity Assay:

-

Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Measure the GCase activity in the lysate using the fluorometric assay described in Protocol 6.2, using a defined amount of total protein per reaction.

-

-

Data Analysis:

-

Normalize the GCase activity to the total protein concentration for each sample.

-

Calculate the fold-enhancement by dividing the normalized activity of the isofagomine-treated cells by the normalized activity of the untreated control cells.

-

Clinical Development and Conclusion

The tartrate salt of isofagomine, known as afegostat (or Plicera), advanced to clinical trials for Gaucher disease.[2] Phase 2 studies showed that the drug was generally well-tolerated and could increase GCase activity in patients.[14] However, development was ultimately discontinued in 2009 after a subsequent trial failed to show clinically meaningful improvements in key disease endpoints.[2][15]

Despite its withdrawal from clinical development, isofagomine remains a landmark molecule. It provided critical proof-of-concept for the pharmacological chaperone approach to treating conformational diseases like Gaucher disease. The extensive research into its mechanism, synthesis, and biological effects has profoundly influenced the design of next-generation chaperones and other therapeutic strategies for lysosomal storage disorders.

References

- 1. WO2008144773A1 - New method for preparing isofagomine and its derivatives - Google Patents [patents.google.com]

- 2. Afegostat - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. KR20150048924A - New method for preparing isofagomine and its derivatives - Google Patents [patents.google.com]

- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient synthesis of isofagomine and noeuromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 15. researchgate.net [researchgate.net]

Restoring Enzyme Conformation: The Role of Afegostat Tartrate in Gaucher Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, causing a range of debilitating symptoms. Afegostat tartrate (also known as isofagomine or AT2101) is a pharmacological chaperone designed to rescue the function of certain mutant forms of GCase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the experimental protocols for key assays used to evaluate its efficacy and visualizes the underlying biological pathways and experimental workflows. Although clinical development of this compound was discontinued, the principles of its mechanism and the data generated remain valuable for the ongoing development of pharmacological chaperone therapies for Gaucher disease and other protein misfolding disorders.

Introduction to Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is an autosomal recessive disorder characterized by the defective activity of the lysosomal enzyme acid β-glucosidase (GCase).[1] Many mutations in the GBA1 gene, such as the common N370S and L444P variants, lead to the production of misfolded GCase protein that, while potentially retaining catalytic activity, is recognized by the endoplasmic reticulum's quality control system and targeted for premature degradation.[2][3] This prevents the enzyme from reaching the lysosome, its site of action.

Pharmacological chaperone therapy is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize misfolded proteins, thereby facilitating their correct folding and trafficking.[3] this compound, an iminosugar analogue, was developed as a pharmacological chaperone for GCase.[1] It is designed to selectively bind to the active site of misfolded GCase in the endoplasmic reticulum, promoting its proper conformation and subsequent transport to the lysosome.[1][4]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of GCase, binding to the enzyme's active site with high affinity in the neutral pH environment of the endoplasmic reticulum.[4] This binding stabilizes the mutant GCase, allowing it to bypass the ER-associated degradation (ERAD) pathway. The stabilized GCase-afegostat complex is then trafficked through the Golgi apparatus to the lysosomes. The acidic environment of the lysosome, coupled with the high concentration of the endogenous substrate glucosylceramide, facilitates the dissociation of this compound from the GCase active site. This releases a functionally competent enzyme capable of hydrolyzing the accumulated glucosylceramide.[3]

dot

Caption: Mechanism of Action of this compound as a Pharmacological Chaperone.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In vitro and in vivo preclinical studies demonstrated the potential of this compound to increase GCase activity and reduce substrate levels.

| Model System | GCase Mutation | Treatment | Outcome | Reference |

| Gaucher Patient-derived Fibroblasts | L444P | 5-day incubation with Isofagomine Tartrate | ~2.0-fold increase in GCase activity | [3] |

| Gaucher Patient-derived Lymphoblastoid Cell Lines | L444P | 5-day incubation with Isofagomine Tartrate | ~3.5-fold increase in GCase activity | [3] |

| Gaucher Patient-derived Fibroblasts | N370S | Incubation with Isofagomine | ~3-fold enhancement in GCase activity | [1] |

| Mouse Model of Gaucher Disease | L444P | Oral administration of Isofagomine | 2- to 5-fold increase in GCase activity in brain and other tissues | [2] |

Clinical Data

Phase 2 clinical trials were conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with Type 1 Gaucher disease. The development of afegostat was ultimately discontinued due to a lack of clinically meaningful improvements in the majority of patients in a study of treatment-naive individuals.

A Phase 2 study (GAU-CL-201) in patients already receiving enzyme replacement therapy showed that this compound was generally well-tolerated.[5] In this study, GCase activity, as measured in white blood cells, increased in 20 of the 26 patients with evaluable data.[5] However, specific quantitative data on the percentage increase in GCase activity and changes in key disease markers like glucosylceramide levels were not detailed in the publicly available results.

Another Phase 2 study in treatment-naive patients also demonstrated an increase in GCase levels in all enrolled patients, but clinically significant improvements in key disease metrics were observed in only one of the eighteen patients who completed the study.

Experimental Protocols

In Vitro GCase Activity Assay

This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in citrate-phosphate buffer, pH 5.4)

-

Conduritol-β-epoxide (CBE) solution (GCase inhibitor, for control)

-

Glycine-NaOH buffer (pH 10.7, for stopping the reaction)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in cell lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add cell lysate to each well. For inhibitor control wells, add CBE.

-

Enzyme Reaction: Initiate the reaction by adding the 4-MUG substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.

-

Reaction Termination: Stop the reaction by adding glycine-NaOH buffer.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.

-

Data Analysis: Subtract the fluorescence of the CBE-treated wells from the untreated wells to determine the specific GCase activity. Normalize the activity to the protein concentration of the lysate.

dot

References

- 1. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. amicusrx.com [amicusrx.com]

- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

The Pharmacological Chaperone Afegostat Tartrate: A Technical Overview of its Efficacy on Gaucher Disease Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Afegostat tartrate (also known as isofagomine or AT2101), an iminosugar, was investigated as a pharmacological chaperone therapy for Gaucher disease. This technical guide provides an in-depth analysis of the preclinical data on the effect of this compound on specific GBA1 mutations, focusing on its mechanism of action, quantitative effects on enzyme activity, and the experimental methodologies used in its evaluation. While this compound did not proceed to Phase 3 clinical trials, the data from its preclinical and early clinical development offer valuable insights into the pharmacological chaperone approach for treating genetic diseases.[1][2]

Mechanism of Action: Pharmacological Chaperoning

This compound is designed to act as a pharmacological chaperone.[3][4] In Gaucher disease, many missense mutations in the GBA1 gene result in misfolded GCase protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, even though the mutated enzyme might retain some catalytic activity.[5] this compound, as a small molecule, is designed to selectively bind to the misfolded GCase in the ER, stabilizing its conformation.[6] This stabilization facilitates the proper folding and subsequent trafficking of the enzyme through the Golgi apparatus to the lysosomes, its site of action.[7] Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the GCase active site, allowing the now correctly localized enzyme to catabolize its substrate, glucosylceramide.[7]

Caption: Mechanism of this compound as a Pharmacological Chaperone for GCase.

Quantitative Effects on GCase Activity

In vitro and in vivo studies have quantified the effect of this compound on GCase activity for specific mutations. The N370S mutation, common in Type 1 Gaucher disease, and the L444P mutation, often associated with neuronopathic forms, have been notable subjects of these investigations.

In Vitro Data

Studies using patient-derived fibroblast and lymphoblastoid cell lines (LCLs) have demonstrated a concentration-dependent increase in GCase activity following incubation with this compound.

Table 1: Effect of this compound on GCase Activity in Patient-Derived Cell Lines

| Cell Type | GCase Mutation | This compound Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (Mean ± SEM) | Reference |

| Fibroblasts | N370S | 30 | 5 days | ~2.5-fold | [4][8] |

| Fibroblasts | L444P | 30 | 5 days | ~1.3-fold | [4][9] |

| Fibroblasts | L444P | 30 | 5 days | ~2.0-fold (with washout/enrichment) | [4][9] |

| Lymphoblastoid Cells | L444P | 30 | 5 days | ~3.5-fold | [4][9] |

| Fibroblasts | F213I/L444P | 25 | 5 days | ~4.3-fold | [8] |

Note: The effect in L444P fibroblasts was more pronounced when methods were employed to reduce the inhibitory effect of Afegostat carryover in the enzyme assay, such as a 24-hour washout period or glycoprotein enrichment.[4][9]

In Vivo Data

Oral administration of this compound to a mouse model expressing the L444P GCase mutation resulted in significant increases in GCase activity in various tissues.

Table 2: Effect of Oral this compound Administration in L444P GCase Mice

| Tissue | Fold Increase in GCase Activity | Reference |

| Liver | ~3-fold | [10] |

| Spleen | ~2-fold | [10] |

| Lung | ~4-fold | [10] |

| Brain | ~1.2 to 2-fold | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on Gaucher disease mutations.

Cell Culture and Treatment

Caption: Workflow for Cell Culture and Treatment with this compound.

-

Cell Lines: Primary skin fibroblasts and lymphoblastoid cell lines (LCLs) derived from Gaucher patients homozygous for specific mutations (e.g., N370S, L444P) are used.[4]

-

Culture Conditions: Cells are maintained in standard culture media, such as alpha-MEM, supplemented with 10% fetal bovine serum (FBS).[8]

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., ranging from 1 to 100 µM). The cells are incubated for a period of 3 to 7 days.[4][8]

-

Washout (Optional but Recommended): To minimize the inhibitory effect of Afegostat in the subsequent enzyme assay, a washout step can be performed. This involves removing the Afegostat-containing medium, washing the cells, and incubating them in fresh, drug-free medium for approximately 24 hours before harvesting.[4][9]

-

Cell Harvesting: Adherent cells (fibroblasts) are detached using trypsin. Both fibroblasts and suspension cells (LCLs) are collected by centrifugation and washed with phosphate-buffered saline (PBS).[8]

-

Lysate Preparation: Cell pellets are lysed using a suitable buffer (e.g., containing detergents like Triton X-100) to release intracellular proteins, including GCase.[1]

GCase Activity Assay

-

Principle: The assay measures the enzymatic activity of GCase using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[11] GCase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

-

Reaction Mixture: The cell lysate (containing GCase) is incubated with a reaction buffer at an acidic pH (e.g., pH 5.2-5.4) to mimic the lysosomal environment.[1][3] The buffer contains 4-MUG as the substrate and sodium taurocholate, which helps to inhibit non-lysosomal β-glucosidases and activate GCase.[3][11]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: The reaction is terminated by adding a high pH stop buffer (e.g., glycine-NaOH, pH 10.3). This stops the enzymatic reaction and enhances the fluorescence of the 4-MU product.[1]

-

Quantification: The fluorescence of 4-MU is measured using a fluorescence spectrometer (e.g., excitation at 366 nm, emission at 445 nm).[1]

-

Normalization: GCase activity is typically normalized to the total protein concentration in the cell lysate, determined by a standard protein assay (e.g., BCA assay). Activity is expressed as nmol/mg protein/hour.[4]

Immunofluorescence Staining for Lysosomal Trafficking

Caption: Workflow for Immunofluorescence Analysis of GCase Trafficking.

-

Cell Preparation: Fibroblasts are grown on glass coverslips and treated with or without this compound.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with saponin) to allow antibodies to enter the cells.

-

Antibody Staining: Cells are incubated with two primary antibodies: one that specifically targets GCase and another that targets a lysosomal marker protein, such as LAMP-1 (Lysosomal-Associated Membrane Protein 1).

-

Secondary Antibody Staining: After washing, cells are incubated with fluorophore-conjugated secondary antibodies. Each secondary antibody binds to one of the primary antibodies and carries a different colored fluorescent tag (e.g., green for GCase, red for LAMP-1).

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope.

-

Analysis: The images are analyzed to determine the degree of co-localization between the GCase signal and the LAMP-1 signal. An increase in the overlap of the two colors indicates increased trafficking of GCase to the lysosomes.[4]

Animal Model Studies

-

Animal Model: A mouse model expressing a specific human GCase mutation, such as L444P, is used.[5]

-

Drug Administration: this compound is administered orally to the mice, often mixed in their food or administered by gavage, for a specified period (e.g., 8 to 24 weeks).[4][9]

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and various tissues (e.g., liver, spleen, lung, brain) are collected.[4]

-

Tissue Homogenization: The tissues are homogenized to prepare lysates for the GCase activity assay, following a similar protocol to the one described for cell lysates.

-

Biomarker Analysis: In addition to GCase activity, other relevant biomarkers in plasma, such as chitinase activity, can be measured to assess the systemic effects of the treatment.[9]

Conclusion

The preclinical data for this compound demonstrate its ability to function as a pharmacological chaperone for certain GCase mutations, notably N370S and L444P. The compound was shown to increase the cellular activity of these mutant enzymes in patient-derived cells and in a mouse model of Gaucher disease by stabilizing the misfolded protein and facilitating its transport to the lysosome. Despite these promising preclinical and early clinical findings, this compound ultimately failed to show sufficient clinical benefit in a Phase 2 trial to warrant further development.[12][13] Nevertheless, the investigation into this compound has provided a valuable proof-of-concept for the pharmacological chaperone approach and has yielded detailed methodologies that continue to inform the development of next-generation therapies for Gaucher disease and other lysosomal storage disorders.

References

- 1. Localization of active endogenous and exogenous β‐glucocerebrosidase by correlative light‐electron microscopy in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Afegostat - Wikipedia [en.wikipedia.org]

- 3. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Study of AT2101 (this compound) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]

- 11. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinConnect | A Study of AT2101 (this compound) in Adult Patients [clinconnect.io]

- 13. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes [bio-protocol.org]

The role of iminosugars like Afegostat in enzyme inhibition

An In-depth Technical Guide on the Role of Iminosugars like Afegostat in Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent and selective inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. One such iminosugar, Afegostat (also known as isofagomine or AT-2101), gained significant attention as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid β-glucosidase (GCase) enzyme.[1][2][3] This guide provides a detailed technical overview of the mechanism, quantitative inhibitory properties, and preclinical efficacy of Afegostat, along with the experimental protocols used for its characterization. Although its development was terminated after a failed clinical trial, the study of Afegostat has provided invaluable insights into the therapeutic potential of pharmacological chaperones.[1]

The Pharmacological Chaperone Approach

Many genetic diseases, including Gaucher disease, result from missense mutations that cause protein misfolding.[1] While the mutated protein may retain potential catalytic activity, the endoplasmic reticulum's (ER) quality control system recognizes it as aberrant and targets it for premature degradation. Pharmacological chaperones (PCs) are small molecules that can selectively bind to these misfolded proteins in the ER, stabilizing their conformation.[2][4] This stabilization facilitates proper folding, allowing the protein to pass ER quality control and be trafficked to its correct cellular location, such as the lysosome, where it can exert its function.[5] Iminosugars like Afegostat, which are active-site-directed competitive inhibitors, are particularly well-suited for this role.[3][6]

Afegostat: Mechanism of Action in Gaucher Disease

Gaucher disease is characterized by a deficiency in GCase, leading to the accumulation of its substrate, glucosylceramide (GlcCer), within lysosomes.[5] The most common mutation, N370S, results in a GCase enzyme that is catalytically competent but misfolded and largely retained in the ER.[1][7]

Afegostat's therapeutic strategy is based on its ability to act as a PC for mutant GCase.[2] It binds with high affinity to the active site of the newly synthesized, misfolded enzyme in the neutral pH environment of the ER.[7][8] This binding stabilizes the enzyme's structure, promoting its correct folding and subsequent transport through the Golgi apparatus to the acidic environment of the lysosome. Once in the lysosome, the lower pH and high concentration of the natural substrate (GlcCer) facilitate the dissociation of Afegostat, unmasking the enzyme's active site and allowing it to catabolize the accumulated lipid.[5][7]

Quantitative Analysis of Enzyme Inhibition and Selectivity

The efficacy of a pharmacological chaperone relies on its potent interaction with the target enzyme. Afegostat is a powerful competitive inhibitor of GCase, with inhibitory constants in the nanomolar range. Its binding affinity is pH-dependent, a crucial feature for its mechanism of action.

Table 1: Inhibitory Potency of Afegostat against Glucocerebrosidase (GCase)

| Enzyme Variant | Condition | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Wild-Type GCase | pH 7.2 | IC₅₀ | ~5 nM | [8] |

| Wild-Type GCase | pH 5.2 | IC₅₀ | ~30 nM | [7][8] |

| N370S Mutant GCase | pH 7.2 | IC₅₀ | ~20-30 nM | [7] |

| N370S Mutant GCase | pH 5.2 | IC₅₀ | ~120-150 nM | [7] |

| Wild-Type GCase | - | Kᵢ | ~30 nM | [3][6] |

| N370S Mutant GCase | - | Kᵢ | ~30 nM | [6] |

| V394L Mutant GCase | - | Kᵢ | ~30 nM |[3][6] |

Afegostat's utility is further defined by its selectivity. It shows significantly weaker inhibition against other glycosidases, minimizing the potential for off-target effects.[5]

Table 2: Selectivity Profile of Afegostat Against Other Glycosidases